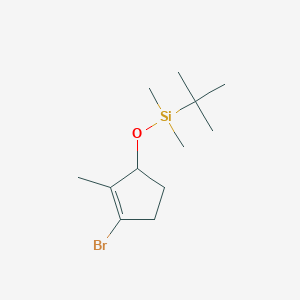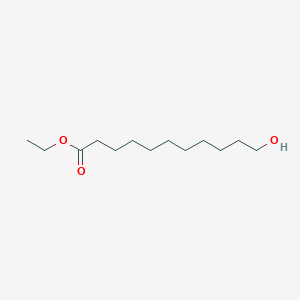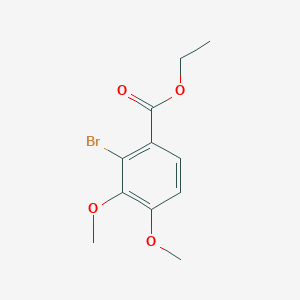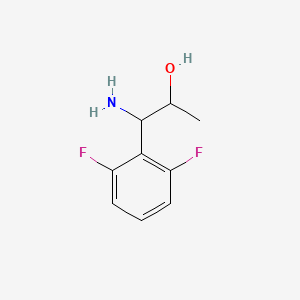
1,2,5-Trifluoro-3-vinylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5-Trifluoro-3-vinylbenzene is an organic compound with the molecular formula C8H5F3 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a vinyl group
Métodos De Preparación
The synthesis of 1,2,5-Trifluoro-3-vinylbenzene can be achieved through several routes. One common method involves the reaction of 1,2,5-trifluorobenzene with acetylene in the presence of a palladium catalyst. The reaction conditions typically include a temperature range of 80-100°C and a pressure of 1-2 atm. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,2,5-Trifluoro-3-vinylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The vinyl group can also be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Addition Reactions: The vinyl group can undergo addition reactions with halogens or hydrogen halides to form haloalkanes.
Major products formed from these reactions include substituted benzene derivatives, aldehydes, carboxylic acids, and haloalkanes.
Aplicaciones Científicas De Investigación
1,2,5-Trifluoro-3-vinylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: Fluorinated compounds are often used in medicinal chemistry due to their enhanced metabolic stability and bioavailability. This compound can be used in the design of new pharmaceuticals.
Industry: This compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,2,5-Trifluoro-3-vinylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The aromatic ring can undergo electrophilic substitution, while the vinyl group can participate in addition and oxidation reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
1,2,5-Trifluoro-3-vinylbenzene can be compared with other fluorinated benzene derivatives, such as:
1,2,4-Trifluorobenzene: Similar in structure but lacks the vinyl group, making it less reactive in addition reactions.
1,3,5-Trifluorobenzene: Another isomer with different substitution patterns, affecting its reactivity and applications.
1,2,3-Trifluorobenzene: Similar to this compound but with different positions of fluorine atoms, leading to variations in chemical behavior.
The uniqueness of this compound lies in the combination of the trifluoromethyl and vinyl groups, which confer distinct reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C8H5F3 |
|---|---|
Peso molecular |
158.12 g/mol |
Nombre IUPAC |
1-ethenyl-2,3,5-trifluorobenzene |
InChI |
InChI=1S/C8H5F3/c1-2-5-3-6(9)4-7(10)8(5)11/h2-4H,1H2 |
Clave InChI |
SMRKDGOLBITTHW-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C(=CC(=C1)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,6-Dimethyl-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13029687.png)



![3-bromo-4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13029707.png)
![6-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B13029715.png)

![(1R,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13029736.png)
![tert-butyl (2R)-4-(6-iodo-3-oxo-1H-pyrrolo[1,2-c]imidazol-2-yl)-2-methyl-2-methylsulfonylbutanoate](/img/structure/B13029740.png)

![Benzo[b]thiophene-4-carboximidamide](/img/structure/B13029756.png)
![Methyl 3-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13029769.png)
